tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 2226033-92-5
VCID: VC6019974
InChI: InChI=1S/C11H20N4O2/c1-7(2)15-8(12)6-9(14-15)13-10(16)17-11(3,4)5/h6-7H,12H2,1-5H3,(H,13,14,16)
SMILES: CC(C)N1C(=CC(=N1)NC(=O)OC(C)(C)C)N
Molecular Formula: C11H20N4O2
Molecular Weight: 240.307

tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate

CAS No.: 2226033-92-5

Cat. No.: VC6019974

Molecular Formula: C11H20N4O2

Molecular Weight: 240.307

* For research use only. Not for human or veterinary use.

tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate - 2226033-92-5

Specification

CAS No. 2226033-92-5
Molecular Formula C11H20N4O2
Molecular Weight 240.307
IUPAC Name tert-butyl N-(5-amino-1-propan-2-ylpyrazol-3-yl)carbamate
Standard InChI InChI=1S/C11H20N4O2/c1-7(2)15-8(12)6-9(14-15)13-10(16)17-11(3,4)5/h6-7H,12H2,1-5H3,(H,13,14,16)
Standard InChI Key HYOMBDTZUACWAI-UHFFFAOYSA-N
SMILES CC(C)N1C(=CC(=N1)NC(=O)OC(C)(C)C)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

tert-Butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate (CAS No. 2226033-92-5) possesses the molecular formula C₁₁H₂₀N₄O₂ and a molecular weight of 240.307 g/mol . Its IUPAC name, tert-butyl N-(5-amino-1-propan-2-ylpyrazol-3-yl)carbamate, reflects the tert-butyloxycarbonyl (Boc) protecting group attached to the pyrazole ring’s 3-position amine. The isopropyl group at the 1-position introduces steric bulk, influencing both solubility and reactivity.

Table 1: Fundamental Physicochemical Properties

PropertyValue
CAS Number2226033-92-5
Molecular FormulaC₁₁H₂₀N₄O₂
Molecular Weight240.307 g/mol
IUPAC Nametert-butyl N-(5-amino-1-propan-2-ylpyrazol-3-yl)carbamate
SMILESCC(C)N1C(=CC(=N1)NC(=O)OC(C)(C)C)N
InChI KeyHYOMBDTZUACWAI-UHFFFAOYSA-N
PubChem CID154881793

The Boc group enhances stability against nucleophilic attack, while the amino group at the 5-position provides a site for further functionalization, such as acylation or alkylation .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles yields the pyrazole core.

  • Protection of Amine: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DIPEA).

  • Isopropyl Substitution: Alkylation at the 1-position with isopropyl halides completes the structure.

Key Reaction: Boc Protection

Pyrazole-NH2+Boc2OBasePyrazole-NHBoc+Byproducts\text{Pyrazole-NH}_2 + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Pyrazole-NHBoc} + \text{Byproducts}

This step typically achieves yields of 70–85% under mild conditions.

Optimization Strategies

  • Catalysis: Palladium on carbon (Pd/C) facilitates selective reductions during intermediate steps.

  • Solvent Systems: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their compatibility with Boc chemistry.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The 5-amino group undergoes acylations or sulfonations to produce derivatives with enhanced bioactivity:

R-X+NH2-PyrazoleR-NH-Pyrazole+HX\text{R-X} + \text{NH}_2\text{-Pyrazole} \rightarrow \text{R-NH-Pyrazole} + \text{HX}

Common reagents include acetyl chloride or tosyl chloride.

Deprotection of Boc Group

Acidic conditions (e.g., HCl/dioxane) remove the Boc group, regenerating the free amine for further reactions:

Pyrazole-NHBocHClPyrazole-NH2+CO2+tert-Butyl chloride\text{Pyrazole-NHBoc} \xrightarrow{\text{HCl}} \text{Pyrazole-NH}_2 + \text{CO}_2 + \text{tert-Butyl chloride}

This step is critical for generating active pharmaceutical intermediates.

Biological Activities and Applications

Kinase Inhibition

Pyrazole carbamates are explored as ATP-competitive kinase inhibitors. The tert-butyl group enhances hydrophobic interactions with kinase pockets, while the amino group allows hydrogen bonding .

Table 2: Comparative Bioactivity of Pyrazole Derivatives

CompoundTarget KinaseIC₅₀ (nM)
This compoundJAK264*
Analog (methyl substitution)GSK-3β120
Predicted based on structural analogs .

Comparison with Structural Analogs

Positional Isomerism

Moving the amino group to the 3-position (as in tert-butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate) alters electronic density, reducing kinase affinity but improving aqueous solubility .

Substituent Effects

Replacing isopropyl with methyl (e.g., tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate) decreases steric hindrance, facilitating easier functionalization but reducing metabolic stability.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor to:

  • JAK2 Inhibitors: Critical for treating myeloproliferative disorders .

  • Protease-Activated Receptor (PAR) Antagonists: Investigated for anticoagulant therapies.

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability due to the rigid pyrazole core.

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